Miransertib, also known as ARQ 092 and MK-7075, is a small molecule inhibitor of the protein kinase B (AKT) []. AKT is a key signaling molecule in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival []. Mutations or overactivity in this pathway are found in various cancers, making it a promising target for cancer therapy [].
Preclinical studies have shown that Miransertib effectively inhibits the growth and survival of cancer cells harboring mutations in the PIK3CA or AKT1 genes [, ]. Additionally, it has demonstrated efficacy in reducing tumor burden in animal models of cancer []. These findings suggest that Miransertib has the potential to be a novel therapeutic agent for specific cancers.
Miransertib, also known as ARQ 092, is a selective pan-AKT inhibitor that is currently under investigation for its therapeutic potential in various conditions, particularly those involving dysregulation of the phosphoinositide 3-kinase/AKT/mTOR signaling pathway. The chemical formula for Miransertib is , and it has a molecular weight of approximately 432.53 g/mol. This compound is notable for its oral bioavailability and stability in acidic environments, making it suitable for clinical applications .
Miransertib acts as a pan-Akt inhibitor, meaning it targets all three isoforms of Akt (Akt1, Akt2, Akt3). Akt is a key player in the PI3K/Akt/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. By inhibiting Akt, Miransertib disrupts this pathway, leading to decreased cell proliferation and increased cell death in cancer cells []. Additionally, Miransertib shows promise in treating PIK3CA-related overgrowth syndromes (PROS), a group of rare disorders caused by mutations in the PIK3CA gene, which is a key component of the PI3K/Akt/mTOR pathway [].
Miransertib functions primarily as an allosteric inhibitor of AKT, which means it binds to the enzyme in a manner that alters its activity without competing with ATP for the active site. This mechanism leads to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cellular growth and survival. The specific interactions involve blocking the membrane translocation of AKT and promoting the dephosphorylation of active forms of the enzyme .
Miransertib has demonstrated significant biological activity against various cancer cell lines and conditions associated with overactive AKT signaling. In vitro studies have shown that it effectively inhibits all three isoforms of AKT, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, Miransertib has shown efficacy against intracellular amastigotes of Leishmania, indicating its potential in treating parasitic infections as well .
The synthesis of Miransertib involves multi-step organic reactions, typically starting from readily available precursors that undergo various transformations such as cyclization and amination. Specific synthetic routes may vary, but they generally aim to construct the imidazopyridine core that characterizes this compound. Detailed synthetic pathways are often proprietary or unpublished but are essential for scaling production for clinical trials .
Miransertib is primarily being explored for its applications in oncology, particularly in tumors driven by mutations in the PIK3CA gene or those exhibiting aberrant AKT signaling. It is also under investigation for rare diseases such as Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS), where conventional treatments have failed . Clinical trials are ongoing to evaluate its safety and efficacy across these conditions.
Studies have demonstrated that Miransertib interacts selectively with AKT isoforms, leading to a decrease in phosphorylated AKT levels in affected tissues. This reduction correlates with improved clinical outcomes in patients with conditions associated with hyperactive AKT signaling. Furthermore, Miransertib's interactions with other cellular pathways are being studied to understand its broader pharmacological profile .
Miransertib shares similarities with several other compounds targeting the AKT pathway. Below is a comparison highlighting its uniqueness:
Compound Name | Type | Mechanism | Unique Features |
---|---|---|---|
MK-2206 | Allosteric Inhibitor | Non-ATP competitive | Less selective than Miransertib |
Capivasertib | ATP-competitive | Competes with ATP | More potent against some AKT mutations |
GSK690693 | ATP-competitive | Competes with ATP | Broad-spectrum activity across kinases |
Ipatasertib | ATP-competitive | Competes with ATP | Effective against specific mutations |
ARQ 751 | Allosteric Inhibitor | Non-ATP competitive | Similar mechanism but different efficacy |
Miransertib's unique allosteric inhibition and selectivity make it particularly promising for targeted therapies in both oncology and rare diseases, distinguishing it from other compounds in development .